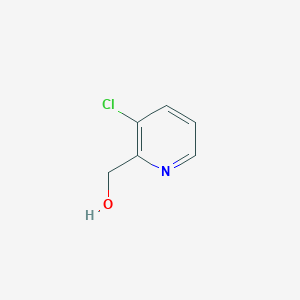

(3-Chloropyridin-2-yl)methanol

概要

説明

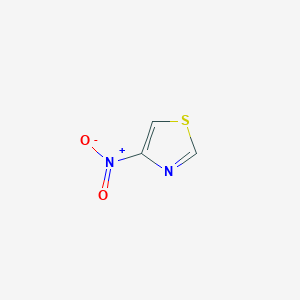

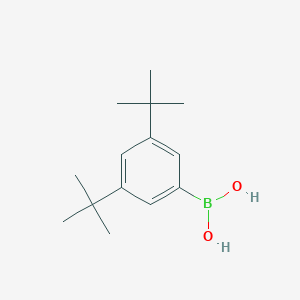

“(3-Chloropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 . The IUPAC name for this compound is (3-chloro-2-pyridinyl)methanol .

Synthesis Analysis

The synthesis of “(3-Chloropyridin-2-yl)methanol” involves a two-stage process . In the first stage, 3-chloropyridine-2-carboxylic acid is reacted with isopropyl chloroformate and triethylamine in tetrahydrofuran at 0 - 20℃ for 1 hour . In the second stage, the solution is stirred at room temperature for 2 hours after the addition of sodium borohydride . The yield of this reaction is approximately 47% .Molecular Structure Analysis

The molecular structure of “(3-Chloropyridin-2-yl)methanol” consists of a pyridine ring with a chlorine atom at the 3-position and a methanol group at the 2-position .Physical And Chemical Properties Analysis

“(3-Chloropyridin-2-yl)methanol” is a compound with a molecular weight of 143.57 . The compound’s physical form, storage temperature, and shipping temperature are not specified in the available resources .科学的研究の応用

Synthesis of Pyridin-2-yl-methanones

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Catalysis .

Summary of the Application

Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs. Synthetic methods for these compounds have gained extensive attention in recent years .

Methods of Application or Experimental Procedures

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes was described. This was achieved through a direct Csp3-H oxidation approach with water under mild conditions .

Results or Outcomes

Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, underwent the reaction well to obtain the corresponding products in moderate to good yields .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Specific Scientific Field

This application is in the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application or Experimental Procedures

The specific methods of synthesis for these compounds were not detailed in the search results. However, it is mentioned that a series of these compounds were designed and synthesized .

Results or Outcomes

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes

Summary of the Application

The synthesis of aromatic ketones has attracted great consideration in recent decades . The strategy of direct oxidation of Csp3–H provided a powerful and promising method for the transformation of diarylmethane to aromatic ketones .

Methods of Application or Experimental Procedures

An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described .

Results or Outcomes

Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

Chlor-Alkali Electrolyzers

Specific Scientific Field

This application is in the field of Chemical Engineering and Environmental Science .

Summary of the Application

The chlor-alkali process is an energy-intensive industry that has caused numerous environmental issues due to heavy electricity consumption and pollution .

Methods of Application or Experimental Procedures

The chlor-alkali industry has been upgraded from mercury, diaphragm electrolytic cell, to ion exchange membrane (IEM) electrolytic cells .

Results or Outcomes

However, several challenges, such as the selectivity of the anodic reaction, sluggish kinetics of alkaline, remain .

Synthesis of 1,4-Dihydropyridine

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications . This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .

Results or Outcomes

The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

Bioluminescence in Biotechnology

Specific Scientific Field

This application is in the field of Biotechnology and Environmental Science .

Summary of the Application

Bioluminescence is the fascinating natural phenomenon by which living creatures produce and emit light . In nature this has been evolutionarily conserved primarily in marine organisms, some species of bacteria, fungi and terrestrial insects for various purposes such as to hunt prey, ward-off predators, and attract mates .

Methods of Application or Experimental Procedures

The specific methods of application for these compounds were not detailed in the search results. However, it is mentioned that a series of these compounds were designed and synthesized .

Safety And Hazards

The safety data sheet for “(3-Chloropyridin-2-yl)methanol” indicates that it is a substance with certain hazards . It has the signal word “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

(3-chloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJIRTWLMWNXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440625 | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropyridin-2-yl)methanol | |

CAS RN |

60588-81-0 | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

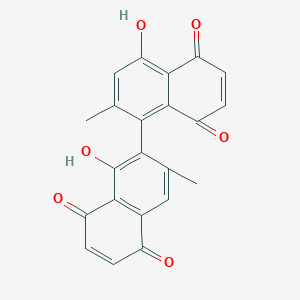

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)